(R)-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
®-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring system. The presence of a methylthio group and a phenyl group further adds to its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of ®-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves multiple stepsThe reaction conditions typically involve the use of hydrazonoyl halides and arylidenemalononitrile in the presence of ethanol and triethylamine . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of thiols .
Scientific Research Applications
®-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its efficacy against breast cancer cell lines . Additionally, it may have applications in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar compounds to ®-6-Methyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one include other triazolopyrimidines and thieno derivatives. These compounds share structural similarities but may differ in their biological activity and chemical properties. For example, other triazolopyrimidines may have different substituents, leading to variations in their efficacy as anticancer agents .
Properties
Molecular Formula |
C19H18N4OS2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(11R)-11-methyl-3-methylsulfanyl-7-phenyl-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one |
InChI |
InChI=1S/C19H18N4OS2/c1-11-7-6-10-13-14(11)15-16(24)22(12-8-4-3-5-9-12)18-20-21-19(25-2)23(18)17(15)26-13/h3-5,8-9,11H,6-7,10H2,1-2H3/t11-/m1/s1 |
InChI Key |
OKHILFGONHSMKB-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CCCC2=C1C3=C(S2)N4C(=NN=C4SC)N(C3=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N4C(=NN=C4SC)N(C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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